molecular formula C₁₀H₁₃FN₂O₅ B1155932 ent-Sofosbuvir Desphosphate

ent-Sofosbuvir Desphosphate

Cat. No.: B1155932
M. Wt: 260.22
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Sofosbuvir Desphosphate is the enantiomer of Sofosbuvir Desphosphate, a critical intermediate or metabolite of Sofosbuvir—a nucleotide analog inhibitor widely used in hepatitis C virus (HCV) treatment. Structurally, it retains the core features of Sofosbuvir but lacks the 5'-phosphate group and exhibits inverted stereochemistry at key chiral centers, distinguishing it from its parent compound and other derivatives .

  • Molecular Formula: C22H29FN3O9P (identical to Sofosbuvir derivatives but with stereochemical inversion) .
  • Molecular Weight: 529.452 g/mol .
  • CAS Number: 1337482-15-1 (for the non-enantiomeric form, Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]) .
  • Key Functional Groups: A phenoxyphosphoryl group, fluorinated oxolane ring, and a propan-2-yl ester moiety .

The inversion of stereochemistry (denoted by the "ent-" prefix) significantly impacts its biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles compared to their counterparts.

Properties

Molecular Formula

C₁₀H₁₃FN₂O₅

Molecular Weight

260.22

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares ent-Sofosbuvir Desphosphate with structurally related Sofosbuvir derivatives and analogs, focusing on molecular properties, stereochemistry, and functional roles.

Parameter This compound Sofosbuvir (R)-Phosphate Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]
CAS Number Not explicitly reported (enantiomer) 1190308-01-0 1337482-15-1
Molecular Formula C22H29FN3O9P C22H29FN3O9P C22H29FN3O9P
Molecular Weight 529.452 g/mol 529.4525 g/mol 529.452 g/mol
Stereochemistry Enantiomeric configuration (inverted) (R)-Phosphate configuration (S)-Phosphate configuration
Functional Role Potential metabolite or synthetic intermediate Synthetic intermediate or impurity Metabolite or impurity in Sofosbuvir synthesis
Safety Profile Not explicitly studied Requires stringent handling (irritant) Limited hazard data; handled at room temperature

Key Findings:

Stereochemical Divergence: The (S)- and (R)-phosphate configurations in Sofosbuvir derivatives dictate their interaction with viral polymerases. For instance, Sofosbuvir’s active form relies on the (S)-phosphate configuration for HCV NS5B polymerase inhibition . In contrast, this compound likely exhibits reduced or null antiviral activity due to stereochemical incompatibility.

Metabolic Implications :

  • Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] is a key metabolite formed during Sofosbuvir’s intracellular processing. Its enantiomer, This compound , may interfere with metabolic pathways or act as a competitive inhibitor, though clinical data remain sparse .

In contrast, this compound lacks explicit safety data, necessitating conservative handling protocols.

Q & A

Q. How can researchers validate computational predictions of this compound’s off-target interactions?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for kinetic validation (ka, kd). Prioritize targets with docking scores ≤ -8 kcal/mol and SPR-determined KD ≤ 1 µM. Cross-reference with RNAi knockdown phenotypes in relevant disease models .

Q. Table 1. Key Parameters for Reproducible this compound Studies

Parameter Recommendation Reference
Purity threshold≥95% (HPLC), confirmed by NMR/MS
Cell-based assay nn ≥ 3 biological replicates per condition
PK sampling intervals0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose
Statistical reportingExact P-values, error bar definitions (SEM/SD)

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